molecular formula C8H12O2 B13813718 [(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol

[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol

Cat. No.: B13813718
M. Wt: 140.18 g/mol
InChI Key: PXTXOQBMMOVDHQ-JGVFFNPUSA-N
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Description

[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol is a chiral compound with significant potential in various fields of scientific research. This compound features an oxirane ring, a butynyl group, and a hydroxymethyl group, making it a versatile molecule for synthetic and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol typically involves the enantioselective epoxidation of an alkyne precursor. One common method includes the use of a chiral catalyst to achieve high enantioselectivity. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes.

    Substitution: The oxirane ring can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted oxiranes.

Scientific Research Applications

[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The butynyl group may also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol is unique due to its combination of an oxirane ring, a butynyl group, and a hydroxymethyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol

InChI

InChI=1S/C8H12O2/c1-3-4-5-8(2)7(6-9)10-8/h7,9H,3,6H2,1-2H3/t7-,8+/m0/s1

InChI Key

PXTXOQBMMOVDHQ-JGVFFNPUSA-N

Isomeric SMILES

CCC#C[C@@]1([C@@H](O1)CO)C

Canonical SMILES

CCC#CC1(C(O1)CO)C

Origin of Product

United States

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